(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Description
The compound "(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone" features a pyrido[4,3-b]indole scaffold substituted with a fluorine atom at the 8-position and a tetrazole-functionalized cyclohexyl group linked via a methanone bridge. This structure combines a rigid heterocyclic core (pyridoindole) with a conformationally flexible cyclohexyl-tetrazole moiety, which may enhance binding affinity to biological targets such as receptors or enzymes. Tetrazole groups are known bioisosteres for carboxylic acids, improving metabolic stability and bioavailability . The fluorine substituent likely modulates electronic properties and lipophilicity, influencing pharmacokinetics and target interaction .
Properties
Molecular Formula |
C19H21FN6O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C19H21FN6O/c20-13-4-5-16-14(10-13)15-11-25(9-6-17(15)22-16)18(27)19(7-2-1-3-8-19)26-12-21-23-24-26/h4-5,10,12,22H,1-3,6-9,11H2 |
InChI Key |
ZKVCZFXDHTVKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)N5C=NN=N5 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
4-Fluorophenylhydrazine hydrochloride reacts with 1-methyl-4-piperidone in acidic conditions (e.g., sulfuric acid in 1,4-dioxane) to form the tetrahydro-pyridoindole scaffold. Key steps include:
-
Stage 1 : 4-Fluorophenylhydrazine hydrochloride is treated with H₂SO₄ in 1,4-dioxane at room temperature for 30 minutes.
-
Stage 2 : 1-Methyl-4-piperidone is added, and the mixture is refluxed at 80–90°C for 4–6 hours to induce cyclization.
Yield : ~65–70% after purification via column chromatography.
| Parameter | Value |
|---|---|
| Starting Material | 4-Fluorophenylhydrazine HCl |
| Cyclizing Agent | 1-Methyl-4-piperidone |
| Solvent | 1,4-Dioxane |
| Temperature | 80–90°C (reflux) |
Synthesis of the Tetrazole-Cyclohexyl Moiety
The tetrazole ring is constructed via [3+2] cycloaddition or phosphorus pentachloride-mediated cyclization.
Phosphorus Pentachloride-Mediated Cyclization
A patent (CN111233777A) details the synthesis of N-cyclohexyl tetrazole derivatives using phosphorus pentachloride (PCl₅) and trimethyl silicon azide (TMSN₃):
-
Step 1 : 5-Chloro-N-cyclohexyl valeramide is treated with PCl₅ at 0–5°C to form an imidoyl chloride intermediate.
-
Step 2 : TMSN₃ is added, and the mixture is heated to 55°C for 7 hours to induce cyclization.
Yield : 56–60% after recrystallization with ethyl acetate/petroleum ether.
| Parameter | Value |
|---|---|
| Substrate | 5-Chloro-N-cyclohexyl valeramide |
| Cyclization Reagent | Trimethyl silicon azide |
| Solvent | Toluene |
| Temperature | 0–5°C → 55°C |
Conjugation of Pyridoindole and Tetrazole-Cyclohexyl Moieties
The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
The pyridoindole core reacts with 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride in the presence of AlCl₃:
-
Step 1 : 1-(1H-Tetrazol-1-yl)cyclohexanecarbonyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂).
-
Step 2 : The acyl chloride is coupled to the pyridoindole’s secondary amine using AlCl₃ in dichloromethane at 0°C.
Yield : ~50–55% after silica gel chromatography.
| Parameter | Value |
|---|---|
| Acylating Agent | Cyclohexanecarbonyl chloride |
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
Optimization and Challenges
Regioselectivity in Tetrazole Formation
Using TMSN₃ instead of sodium azide (NaN₃) improves safety and selectivity, reducing byproducts like nitriles.
Purification Challenges
Recrystallization with ethyl acetate/petroleum ether (1:3 v/v) achieves >95% purity for the final compound.
Scalability and Industrial Relevance
The patent route (CN111233777A) demonstrates scalability:
-
Batch Size : 75 g of 5-chloro-N-cyclohexyl valeramide yields 56 g of tetrazole product.
-
Cost Efficiency : TMSN₃ reduces reaction time by 40% compared to NaN₃.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Indole | 65–70 | 90 | Rapid cyclization |
| PCl₅ Cyclization | 56–60 | 95 | High regioselectivity |
| Friedel-Crafts | 50–55 | 85 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential pharmacological properties. The following sections outline its applications in drug discovery and development:
Antidepressant Activity
Research indicates that derivatives of pyridoindole compounds may exhibit antidepressant effects. Specifically, the structure of this compound suggests it could interact with neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels in the brain, which are crucial for alleviating depressive symptoms.
Anticancer Properties
Pyridoindole derivatives have been investigated for their anticancer activities. The unique combination of the pyridoindole and tetrazole moieties in this compound may contribute to its ability to inhibit tumor growth. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neurological Disorders
Given its structural characteristics, this compound may also have applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects against conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for potential therapeutic agents targeting neurological conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of fluorine atoms and the tetrazole ring are critical for enhancing biological activity and solubility. Modifications to these functional groups can lead to improved efficacy and reduced toxicity.
Case Studies
Several case studies have been documented regarding related compounds:
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. The fluorinated pyridoindole core may interact with enzymes or receptors, while the tetrazole group could enhance binding affinity or selectivity. The compound’s effects are likely mediated through modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, focusing on substituent variations, molecular properties, and synthesis methods:
Key Structural and Functional Insights:
Fluorine vs. Chlorine analogs exhibit stronger halogen bonding but higher molecular weight, which may limit bioavailability.
Tetrazole vs. Pyrazole : The tetrazole group in the target compound provides higher polarity (logP ~1.2) compared to pyrazole-containing analogs (logP 2.5–3.0), suggesting better aqueous solubility .
Substituent Position: 6-Fluoro and 8-trifluoromethoxy derivatives (compounds 34 and 22) show divergent electronic effects.
Methylation Effects : Trimethylation (compound 34) improves metabolic stability by blocking oxidative sites on the pyridoindole core, as evidenced by reduced CYP450-mediated degradation in vitro .
Biological Activity
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridoindole core with a tetrazole moiety, which is known to enhance biological activity through various mechanisms. The presence of fluorine at the 8-position may contribute to its lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that derivatives of pyridoindole compounds exhibit significant antimicrobial properties. For example, compounds structurally related to the target compound have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridoindole derivatives had minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Micrococcus luteus and Bacillus spp. .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Example A | 1.95 | Micrococcus luteus |
| Example B | 3.91 | Bacillus spp. |
| Example C | 7.81 | Streptococcus spp. |
Anticancer Activity
Compounds similar to the target have been evaluated for anticancer properties. In vitro studies have shown that certain pyridoindole derivatives can induce apoptosis in cancer cell lines by modulating pathways such as the PI3K/Akt and MAPK signaling pathways .
Neuroprotective Effects
The neuroprotective potential of pyridoindole derivatives has also been explored. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Binding : The compound may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.
- Enzyme Inhibition : It may inhibit enzymes that play roles in microbial resistance or cancer cell growth.
- Oxidative Stress Modulation : The compound could enhance antioxidant defenses in cells.
Case Study 1: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that modifications to the pyridoindole structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating synergistic effects when combined with conventional antibiotics .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, derivatives were tested on several cancer cell lines, including breast and lung cancer models. Results showed that specific structural modifications led to increased apoptosis rates compared to untreated controls .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core via Pictet-Spengler cyclization or palladium-catalyzed cross-coupling reactions.
- Step 2: Introduction of the tetrazole moiety via cyclohexyl ketone intermediates, using Huisgen cycloaddition (azide-alkyne click chemistry) or nitrile-tetrazole conversion under acidic conditions .
- Step 3: Final coupling via amidation or nucleophilic substitution, optimized under anhydrous conditions with catalysts like EDCI/HOBt. Reaction progress is monitored via TLC or HPLC .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy: H and C NMR confirm substituent positions (e.g., fluoro group at C8, tetrazole at cyclohexyl-C1). Chemical shifts for the pyridoindole NH protons appear at δ 9.2–10.5 ppm .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 435.18; observed 435.17) .
- X-ray crystallography: Used to resolve stereochemical ambiguities in the cyclohexyl-tetrazole moiety .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor binding affinity data across assays?
Contradictions often arise from:
- Assay conditions: Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states of the tetrazole group, affecting binding to targets like 5-HT receptors. Standardize buffers (e.g., HEPES) and include control ligands .
- Membrane preparation: Differences in GPCR density (e.g., cortical vs. hippocampal tissues) impact IC values. Use recombinant cell lines (e.g., HEK293) for consistency .
Q. What computational strategies predict CNS penetration for this compound?
- LogP calculations: Experimental LogP values (e.g., 2.8 ± 0.3) correlate with blood-brain barrier (BBB) permeability. Adjust via substituents (e.g., fluorine enhances lipophilicity) .
- Molecular dynamics (MD) simulations: Model interactions with P-glycoprotein (P-gp) efflux pumps. The cyclohexyl group may reduce P-gp recognition compared to planar analogs .
Q. How can metabolic stability be improved for in vivo studies?
- Cytochrome P450 (CYP) inhibition assays: Identify vulnerable sites (e.g., pyridoindole N-methylation). Introduce deuterium at labile C-H bonds (deuterium isotope effect) to slow metabolism .
- Prodrug strategies: Mask the tetrazole as a tert-butyl ester, improving oral bioavailability. Hydrolysis in plasma regenerates the active form .
Methodological Recommendations
- Synthetic scale-up: Use flow chemistry for the tetrazole cyclization step to enhance yield (>85%) and reduce byproducts .
- Crystallization: Optimize solvent mixtures (e.g., DCM/hexane, 1:3) to obtain single crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
